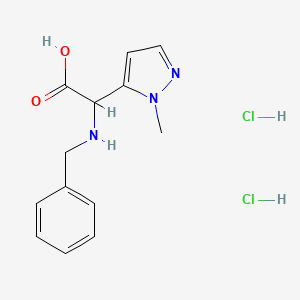
2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a chemical compound often utilized in scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride typically involves multi-step organic reactions. One of the common synthetic routes includes:
Starting from 1-methyl-1H-pyrazole, which undergoes nitration.
The resulting nitro compound is reduced to the corresponding amine.
This intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylamino derivative.
Finally, the benzylamino derivative is reacted with bromoacetic acid under basic conditions, followed by treatment with hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is usually scaled up by optimizing reaction conditions, such as temperature, pressure, solvent selection, and purification methods to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can undergo a variety of chemical reactions, including:
Oxidation: Conversion into corresponding acids or ketones.
Reduction: Reduction of any nitro or imino groups present.
Substitution: Reactions with electrophiles or nucleophiles, leading to functional group modifications.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl chloride (C6H5CH2Cl) under basic conditions like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it can act as a model compound for studying biochemical pathways and enzymatic reactions.
Medicine
In medicine, its derivatives are explored for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industrial applications, the compound is utilized in the development of new materials, including polymers and specialty chemicals.
Wirkmechanismus
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride exerts its effects through interactions with specific molecular targets. The mechanism of action often involves:
Binding to enzymes or receptors, modulating their activity.
Altering biochemical pathways by acting as a substrate or inhibitor.
Engaging in specific reactions due to its structural properties, impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can be compared with similar compounds based on its unique features and reactivity.
Similar Compounds
2-(Amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride
2-(Benzylamino)-2-(1H-pyrazol-5-yl)acetic acid dihydrochloride
2-(Benzylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
These compounds share similar structural elements but differ in specific functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
IUPAC Name |
2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-16-11(7-8-15-16)12(13(17)18)14-9-10-5-3-2-4-6-10;;/h2-8,12,14H,9H2,1H3,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNRRRBLLZUJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)NCC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














